molecular formula C7H13NO3 B13295493 Methyl 2-(azetidin-3-yloxy)propanoate

Methyl 2-(azetidin-3-yloxy)propanoate

Cat. No.: B13295493
M. Wt: 159.18 g/mol
InChI Key: QBULDDZCYUWMQJ-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yloxy)propanoate: is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is an ester derivative that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(azetidin-3-yloxy)propanoate typically involves the reaction of azetidine with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(azetidin-3-yloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Hydrolysis: 2-(azetidin-3-yloxy)propanoic acid and methanol.

    Reduction: 2-(azetidin-3-yloxy)propanol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(azetidin-3-yloxy)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yloxy)propanoate is not well-documented. as an ester, it is likely to undergo hydrolysis in biological systems to release the active azetidine derivative. The azetidine ring can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

    Methyl 2-(pyrrolidin-3-yloxy)propanoate: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.

    Ethyl 2-(azetidin-3-yloxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(azetidin-3-yloxy)butanoate: Similar structure but with a butanoate ester group instead of a propanoate ester group.

Uniqueness: Methyl 2-(azetidin-3-yloxy)propanoate is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The strained ring structure can lead to unique reactivity patterns and potential biological activities that are not observed in similar compounds with larger ring systems.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(azetidin-3-yloxy)propanoate

InChI

InChI=1S/C7H13NO3/c1-5(7(9)10-2)11-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3

InChI Key

QBULDDZCYUWMQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1CNC1

Origin of Product

United States

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